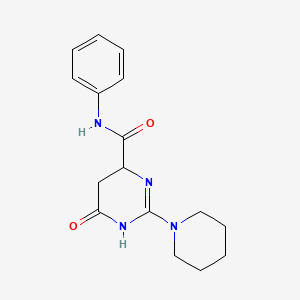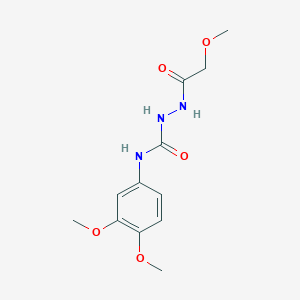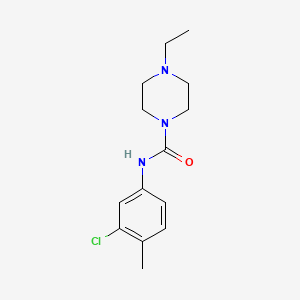![molecular formula C18H17BrClNO2 B4132342 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B4132342.png)
1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine
説明
1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine, also known as JNJ-42153605, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of pyrrolidine derivatives and is known for its ability to interact with the dopamine D2 receptor.
作用機序
1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine acts as a partial agonist at the dopamine D2 receptor. It binds to the receptor and activates it to a lesser extent than the full agonist dopamine. This results in a moderate increase in dopamine signaling, which can lead to the therapeutic effects of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine.
Biochemical and Physiological Effects:
1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine has been shown to increase dopamine signaling in the brain, which can lead to a range of biochemical and physiological effects. It has been demonstrated to improve cognitive function, reduce the symptoms of schizophrenia, and reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, its partial agonist activity at the dopamine D2 receptor can make it difficult to interpret the results of experiments, as its effects may be less pronounced than those of full agonists.
将来の方向性
There are several future directions for the study of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine. One area of research is the development of more potent and selective compounds that target the dopamine D2 receptor. Another area of research is the investigation of the potential therapeutic benefits of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, the use of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine in combination with other drugs may be explored as a potential treatment strategy.
科学的研究の応用
1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1-[(2-bromo-4-chlorophenoxy)acetyl]-3-phenylpyrrolidine has been investigated for its potential use in the treatment of schizophrenia, depression, and addiction.
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO2/c19-16-10-15(20)6-7-17(16)23-12-18(22)21-9-8-14(11-21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGGZFZXAIGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4132261.png)
![methyl (2S,4R)-1-methyl-4-{[3-(1H-1,2,4-triazol-1-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4132274.png)
![ethyl 4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzoate](/img/structure/B4132280.png)
![methyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4132297.png)

![3-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzenesulfonamide](/img/structure/B4132318.png)

![4-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-1-piperazinecarbothioamide](/img/structure/B4132327.png)


![N-1-adamantyl-4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4132354.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4132355.png)
![4-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B4132357.png)
![1'-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4132362.png)